molecular formula C8H14ClFO3 B6311741 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester CAS No. 1858249-96-3

4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester

Cat. No.: B6311741
CAS No.: 1858249-96-3
M. Wt: 212.64 g/mol
InChI Key: JSCXGLZQFLJBGI-UHFFFAOYSA-N
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Description

4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is an organic compound with the molecular formula C8H14ClFO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester typically involves the esterification of 4-chloro-4-fluoro-2-ethoxy-butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-4-fluoro-2-ethoxy-butanoic acid and ethanol.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Hydrolysis: 4-Chloro-4-fluoro-2-ethoxy-butanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4-fluoro-2-ethoxy-butanoic acid: The parent acid form of the ester.

    4-Chloro-4-fluoro-2-methoxy-butanoic acid ethyl ester: A similar compound with a methoxy group instead of an ethoxy group.

    4-Chloro-4-fluoro-2-ethoxy-butanoic acid methyl ester: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

4-Chloro-4-fluoro-2-ethoxy-butanoic acid ethyl ester is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The ethoxy group also provides distinct properties compared to other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 4-chloro-2-ethoxy-4-fluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO3/c1-3-12-6(5-7(9)10)8(11)13-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXGLZQFLJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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